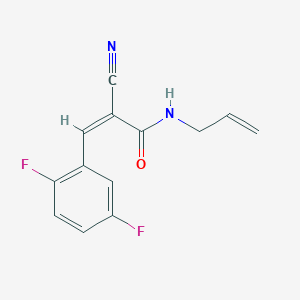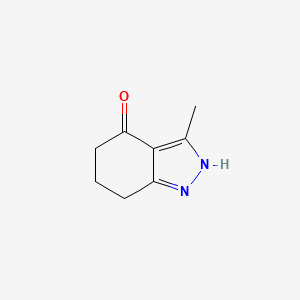![molecular formula C16H14F3N7O B2959190 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034532-21-1](/img/structure/B2959190.png)
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H14F3N7O and its molecular weight is 377.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for anti-cancer therapies .
Mode of Action
The compound interacts with c-Met kinase, inhibiting its activity at the nanomolar level . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The compound affects the c-Met signaling pathway . This pathway is involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has good bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . It has IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively, indicating its potent inhibitory effect on these cancer cells .
Análisis Bioquímico
Biochemical Properties
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction with c-Met kinase is characterized by the binding of the compound to the enzyme’s active site, thereby preventing its normal function. Additionally, it may interact with other biomolecules, such as signaling proteins, which further modulates cellular responses.
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to induce apoptosis and inhibit proliferation by disrupting key signaling pathways such as the PI3K/AKT pathway . This disruption leads to changes in gene expression that promote cell death and reduce metabolic activity, thereby inhibiting tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes like c-Met kinase, leading to enzyme inhibition. This binding is facilitated by the structural compatibility of the compound with the enzyme’s active site. Additionally, it may activate or inhibit other enzymes, leading to changes in cellular processes such as gene expression and signal transduction .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound exhibits high stability and potent activity. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that while the compound remains effective in inhibiting target enzymes and affecting cellular functions, its stability can be compromised under certain conditions, necessitating careful handling and storage .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular functions without significant toxicity. At higher doses, adverse effects such as toxicity and organ damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing harmful side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in metabolic pathways, leading to altered levels of metabolites and changes in cellular energy balance. These interactions can significantly impact cellular metabolism and overall cell function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its subsequent localization to target sites. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in specific tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing off-target effects .
Propiedades
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c17-16(18,19)12-2-1-10(7-21-12)15(27)23-11-3-5-25(8-11)13-14-24-22-9-26(14)6-4-20-13/h1-2,4,6-7,9,11H,3,5,8H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBDSOUMOCBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CN4C3=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2959108.png)
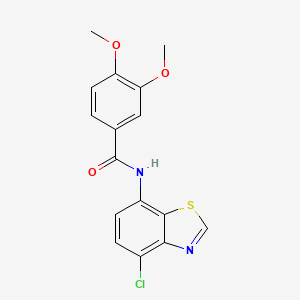
![Methyl 7-(4-(difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2959113.png)
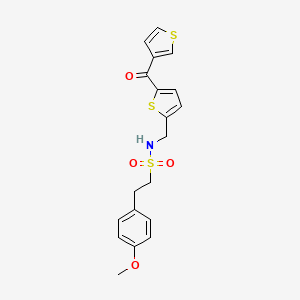
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide](/img/structure/B2959115.png)
![3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2959116.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959118.png)

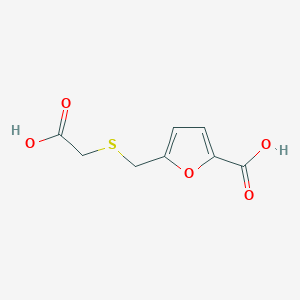
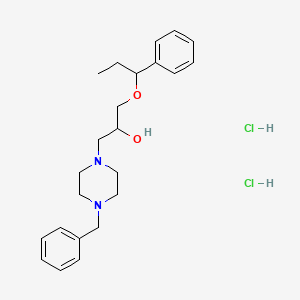
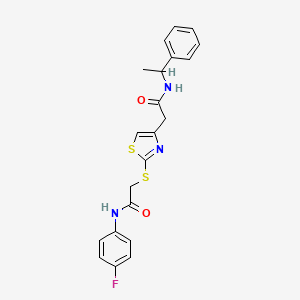
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2959128.png)
